molecular formula C6H13NO2 B1461170 2,2-Dimethoxycyclobutan-1-amine CAS No. 2059967-05-2

2,2-Dimethoxycyclobutan-1-amine

Cat. No. B1461170
CAS RN: 2059967-05-2
M. Wt: 131.17 g/mol
InChI Key: HJVKCNDKSXKANP-UHFFFAOYSA-N
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Description

2,2-Dimethoxycyclobutan-1-amine is a cyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a chiral molecule that has two enantiomers, which are mirror images of each other. The compound has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.

Scientific Research Applications

Medicine

2,2-Dimethoxycyclobutan-1-amine: may play a role in the synthesis of pharmaceutical compounds. Its structure suggests potential utility in the formation of cyclobutane derivatives, which are often explored for their biological activities .

Agriculture

In agriculture, this compound could be involved in the development of new pesticides or fertilizers. Its stability and reactivity might make it suitable for creating slow-release formulations that could improve crop yields .

Materials Science

2,2-Dimethoxycyclobutan-1-amine: could be used in materials science for the synthesis of novel polymers or coatings. Its unique chemical properties might contribute to the development of materials with specific characteristics like increased durability or chemical resistance .

Environmental Science

This compound might find applications in environmental science, particularly in the field of pollution remediation. It could be used to synthesize compounds that help in the breakdown of pollutants or in the creation of environmentally friendly materials .

Biochemistry

In biochemistry, 2,2-Dimethoxycyclobutan-1-amine could be a precursor to biologically active molecules. It might be used to study enzyme-substrate interactions or to synthesize compounds that mimic the behavior of natural biochemicals .

Pharmacology

The compound’s potential pharmacological applications could include the development of new therapeutic agents. Its structure might be beneficial in creating molecules that interact with biological targets to treat diseases .

Chemical Engineering

2,2-Dimethoxycyclobutan-1-amine: could be significant in chemical engineering, particularly in process optimization and the development of new synthesis pathways for complex chemicals .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in the development of new analytical methods, helping to quantify or detect other substances with precision and accuracy .

properties

IUPAC Name

2,2-dimethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKCNDKSXKANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxycyclobutan-1-amine

CAS RN

2059967-05-2
Record name 2,2-dimethoxycyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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